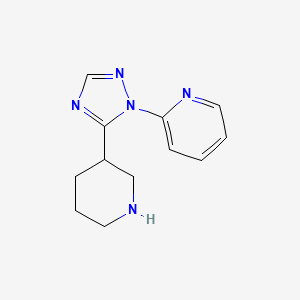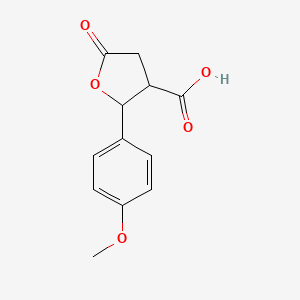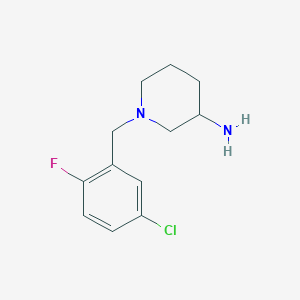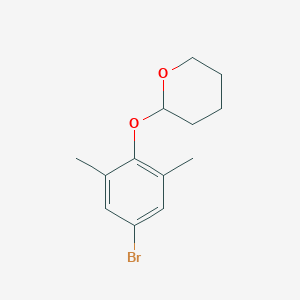
2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of a methoxy group, a phenol group, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol typically involves the reaction of vanillin with propylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the methoxy group can modulate the compound’s lipophilicity and bioavailability. The dioxolane ring provides structural stability and influences the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
- 2-Methyl-1,3-dioxolane
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- Vanillin propylene glycol acetal
Uniqueness
2-Methoxy-6-((4-methyl-1,3-dioxolan-2-yl)methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-methoxy-6-[(4-methyl-1,3-dioxolan-2-yl)methyl]phenol |
InChI |
InChI=1S/C12H16O4/c1-8-7-15-11(16-8)6-9-4-3-5-10(14-2)12(9)13/h3-5,8,11,13H,6-7H2,1-2H3 |
Clave InChI |
MWRHXWWXLGFMMC-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)CC2=C(C(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)
![5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid](/img/structure/B11787449.png)

![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)
![4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B11787466.png)









